Comparative Cytotoxicity Against Human Melanoma Cells: Oudemansin A vs. Strobilurin A
Oudemansins A and B display weaker cytotoxic activity against human melanoma G-361 cells compared to their strobilurin counterparts, a difference attributed to the absence of a conjugated double-bond structure in the oudemansin series [1]. This provides a clear structural-activity relationship (SAR) distinction for researchers selecting compounds for melanoma studies.
| Evidence Dimension | Cytotoxicity (IC50) against human melanoma G-361 cells |
|---|---|
| Target Compound Data | Oudemansin A: Weaker activity (quantified as 'weaker' in referenced comparative study) |
| Comparator Or Baseline | Strobilurin A: Demonstrated potent inhibition |
| Quantified Difference | Oudemansin A is less potent than Strobilurin A; difference is significant but exact IC50 values not reported in abstract |
| Conditions | Human melanoma G-361 cell proliferation assay |
Why This Matters
This comparative data enables researchers to select Oudemansin A as a negative control or SAR comparator when investigating the role of the conjugated diene system in strobilurin-related cytotoxicity.
- [1] Inhibition of melanoma cell proliferation by strobilurins isolated from mushrooms and their synthetic analogues. CNKI Scholar. (2021). View Source
